1-Ethoxy-2-isocyanoethane

Description

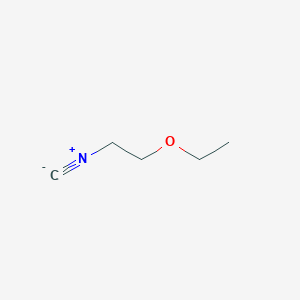

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9NO |

|---|---|

Molecular Weight |

99.13 g/mol |

IUPAC Name |

1-ethoxy-2-isocyanoethane |

InChI |

InChI=1S/C5H9NO/c1-3-7-5-4-6-2/h3-5H2,1H3 |

InChI Key |

QMYVYGTXJJWLLK-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC[N+]#[C-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethoxy 2 Isocyanoethane and Analogues

Evolution of Synthetic Strategies for Isocyanides

The journey of isocyanide synthesis began with the Hofmann carbylamine reaction in the 19th century, which involves the reaction of a primary amine with chloroform (B151607) and a strong base to produce an isocyanide. wikipedia.org This method, while historically significant, is generally limited to primary amines and can suffer from low yields and the use of hazardous reagents.

A major breakthrough in isocyanide chemistry was the development of a two-step procedure by Ivar Ugi, which has become the most common and reliable method for isocyanide synthesis today. wikipedia.org This method involves the formylation of a primary amine to create an N-substituted formamide (B127407), followed by the dehydration of this formamide to yield the corresponding isocyanide. wikipedia.org This approach offers much broader applicability and generally provides higher yields. The evolution of dehydrating agents for this second step has been a key area of research, moving from harsh reagents like phosgene (B1210022) and phosphorus oxychloride to milder and more selective options. wikipedia.orgrsc.org

Innovations in the Preparation of 1-Ethoxy-2-isocyanoethane (B6235617)

While specific literature on the synthesis of this compound is sparse, its preparation can be reliably achieved by applying modern isocyanide synthesis methodologies to its precursors, 2-ethoxyethanamine and N-(2-ethoxyethyl)formamide. The innovations in this field are centered on improving the efficiency, safety, and environmental footprint of the classical Ugi method.

The most prevalent strategy for synthesizing this compound involves the dehydration of its corresponding formamide, N-(2-ethoxyethyl)formamide. This precursor is readily synthesized by the formylation of 2-ethoxyethanamine. A variety of dehydrating agents can be employed for the conversion of the formamide to the isocyanide.

A well-documented procedure for a structurally similar compound, 2,2-diethoxy-1-isocyanoethane, utilizes a combination of triphenylphosphine (B44618) (PPh₃), carbon tetrachloride (CCl₄), and triethylamine (B128534) (NEt₃). orgsyn.org This method is noted for its smooth dehydration and a facile, non-aqueous workup, which is advantageous for preserving the final product. orgsyn.org Other common dehydrating systems include phosphorus oxychloride (POCl₃) with a base like pyridine (B92270) or triethylamine, tosyl chloride (TsCl) in pyridine, diphosgene, and the Burgess reagent. wikipedia.orgpsu.edu The choice of reagent can impact yield, purity, and reaction conditions.

Table 1: Comparison of Common Dehydrating Agents for Isocyanide Synthesis This table is generated based on general findings in isocyanide synthesis and is applicable to the synthesis of this compound.

| Dehydrating Agent/System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| POCl₃ / Triethylamine | CH₂Cl₂, 0 °C to RT | Widely used, effective for many substrates, fast reactions. rsc.orgchemicalbook.com | POCl₃ is corrosive and toxic; aqueous workup can be tedious. orgsyn.org |

| PPh₃ / CCl₄ / Triethylamine | CH₂Cl₂, reflux | Mild conditions, non-aqueous workup, good yields. orgsyn.org | Stoichiometric phosphine (B1218219) oxide byproduct, use of CCl₄. |

| Tosyl Chloride (TsCl) / Pyridine | Pyridine, 0 °C to RT | Readily available, inexpensive reagent. wikipedia.org | Can require longer reaction times; pyridine as solvent. |

| Burgess Reagent | CH₂Cl₂, RT to reflux | Halide-free, mild conditions, effective for sensitive substrates. psu.edu | Reagent cost, byproduct removal. |

| Diphosgene / Triphosgene | CH₂Cl₂, with base | Highly effective. | Extremely toxic reagents requiring special handling. wikipedia.org |

While transition metals are central to the reactivity of isocyanides, particularly in insertion and multicomponent reactions, their use in the direct catalytic synthesis of simple aliphatic isocyanides like this compound is not a common strategy. Current time information in Bangalore, IN.nih.govacs.orgmdpi.com The vast majority of synthetic routes rely on the aforementioned formamide dehydration. Transition metal catalysts, such as those based on palladium, rhodium, and iron, are extensively used to mediate reactions where the isocyanide group is inserted into other molecules to build complex heterocyclic structures. Current time information in Bangalore, IN.altex.org However, the direct, catalytic conversion of a precursor like 2-ethoxyethanamine to this compound is not a well-established method, with dehydration approaches remaining far more practical and widespread. echemportal.org

Recent advancements in isocyanide synthesis have focused on aligning with the principles of green chemistry to reduce environmental impact. researchgate.netcoe.int This involves developing protocols that are safer, generate less waste, and are more atom-economical. For the synthesis of this compound, several green strategies can be applied.

One approach is the use of less toxic and more environmentally benign dehydrating agents. For instance, p-toluenesulfonyl chloride (p-TsCl) has been demonstrated as a greener alternative to phosphorus oxychloride or phosgene derivatives for the synthesis of aliphatic isocyanides, offering high yields (up to 98% for some substrates) and a significantly lower E-factor (a measure of waste produced). google.comrug.nl

Furthermore, optimizing reaction conditions to use greener solvents or even operate under solvent-free conditions represents a significant improvement. A highly efficient, solvent-free protocol using POCl₃ with triethylamine acting as both the base and the solvent has been reported, affording isocyanides in excellent yields in under five minutes. chemicalbook.comresearchgate.netcoe.int Such methods dramatically reduce reaction waste and increase safety and process efficiency. chemicalbook.com

Scalability and Efficiency in this compound Production

The scalability of isocyanate and isocyanide production has been a focus of industrial and academic research, driven by the need for efficient, safe, and cost-effective manufacturing processes. scbt.comsigmaaldrich.com While specific data on the large-scale production of this compound is not available, general principles for scaling up isocyanide synthesis are directly applicable.

Modern dehydration protocols have proven to be highly scalable. For example, an innovative method avoiding aqueous workup has been successfully scaled from a 0.2 mmol microtiter plate format up to a 0.5 mol (500 mmol) scale, demonstrating a scalability factor over several orders of magnitude with yields remaining high (e.g., 97% for 1-adamantyl isocyanide). rsc.org This efficiency is achieved by optimizing reagent stoichiometry and purification methods, such as using dry silica (B1680970) gel filtration instead of aqueous extraction. rsc.org

Continuous flow technology offers another avenue for safe and efficient scale-up. By pumping reagents through a heated reactor coil, reaction parameters can be precisely controlled, heat transfer is improved, and the hazards associated with handling unstable or odorous compounds in large batches are minimized. This approach has been successfully applied to the synthesis of isocyanides, enabling multi-gram preparation with high throughput.

Parallel synthesis and high-throughput screening are powerful tools in modern chemistry, enabling the rapid generation of libraries of related compounds for applications in drug discovery and materials science. orgsyn.orgpsu.edu These methodologies are well-suited for producing arrays of this compound analogues.

Researchers have developed robust procedures for the parallel synthesis of isocyanides in 96-well plate formats. rsc.org In a typical setup, pre-weighed formamide precursors in glass vials within the plate are treated with a dehydrating agent solution using multi-channel pipettes. rsc.org After a short reaction time, the mixtures are purified in parallel using a filtration plate packed with silica gel. This high-throughput approach allows for the synthesis of dozens of distinct isocyanides simultaneously, from small (0.2 mmol) to larger (1.0 mmol) scales, with high purity and yield. rsc.orgresearchgate.net This strategy would allow for the efficient exploration of the chemical space around this compound by varying the ether chain or other structural features.

Table 2: Hypothetical Parallel Synthesis Array for Isocyanide Analogues This table illustrates how a library of analogues, including this compound, could be generated from their corresponding formamide precursors using high-throughput methods.

| Well ID | Precursor Formamide | Target Isocyanide |

|---|---|---|

| A1 | N-(2-ethoxyethyl)formamide | This compound |

| A2 | N-(2-methoxyethyl)formamide | 1-Methoxy-2-isocyanoethane |

| A3 | N-(2-propoxyethyl)formamide | 1-Propoxy-2-isocyanoethane |

| A4 | N-(3-ethoxypropyl)formamide | 1-Ethoxy-3-isocyanopropane |

| B1 | N-(2-(methylthio)ethyl)formamide | 1-(Methylthio)-2-isocyanoethane |

| B2 | N-Cyclohexylformamide | Cyclohexyl isocyanide |

| B3 | N-Benzylformamide | Benzyl isocyanide |

| B4 | N-(4-methoxybenzyl)formamide | 4-Methoxybenzyl isocyanide |

Flow Chemistry Applications in Isocyanide Synthesis

The application of flow chemistry to the synthesis of isocyanides, including functionalized aliphatic structures analogous to this compound, represents a significant advancement in chemical manufacturing. rsc.orgrsc.org This technology addresses many of the inherent challenges associated with isocyanide chemistry, such as the handling of volatile, malodorous, and often unstable intermediates. rsc.orgchemrxiv.orgunipg.itresearchgate.net Continuous flow processes enable the in situ generation and immediate consumption of isocyanides in telescoped reaction sequences, enhancing safety and efficiency. rsc.orgrsc.org

The synthesis of isocyanides in flow typically involves the dehydration of the corresponding N-formyl precursors. whiterose.ac.uk A common and effective method employs a dehydrating agent like phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine, often using a suitable solvent like dichloromethane (B109758) (DCM). rsc.orgresearchgate.netmdpi.com Alternative reagents like p-toluenesulfonyl chloride (p-TsCl) have also been investigated to promote more sustainable practices. rsc.org

A generalized flow setup consists of syringe pumps to introduce solutions of the formamide and the dehydrating agent into a T-mixer. rsc.org The combined stream then enters a heated reactor coil where the dehydration reaction occurs. rsc.org The residence time in the reactor is precisely controlled by the flow rate and the reactor volume to ensure complete conversion. rsc.org The resulting isocyanide stream can then be directly channeled into a subsequent reaction module for immediate use, for example, in multicomponent reactions like the Ugi or Passerini reactions, or undergo in-line purification. rsc.orgresearchgate.net This "make-and-use" strategy is a key advantage of flow chemistry, as it obviates the need to isolate and store the often sensitive isocyanide products. rsc.org

Research in this area has demonstrated the successful synthesis of a wide array of isocyanides, encompassing aliphatic, aromatic, and functionalized structures. While a specific study detailing the flow synthesis of this compound is not prominently featured in the reviewed literature, the established protocols for other aliphatic isocyanides are directly applicable. For instance, the synthesis of ethyl isocyanoacetate, a structurally related and functionally important building block, has been efficiently achieved in a telescoped continuous flow process. rsc.orgrsc.org

The table below summarizes representative examples of isocyanide syntheses performed under continuous flow conditions, illustrating the typical reagents, conditions, and outcomes. These examples serve as a strong precedent for the successful application of this methodology to the synthesis of this compound and its analogues.

The versatility of flow chemistry also allows for the integration of in-line analytical techniques, such as UV detection, to monitor reaction progress and product formation in real-time. researchgate.net Furthermore, purification can be automated by incorporating packed scavenger columns or liquid-liquid extraction modules into the flow path, delivering a stream of pure isocyanide ready for the next synthetic step. rsc.orgresearchgate.net This high degree of automation and control makes flow synthesis a powerful tool for constructing libraries of diverse molecules based on a common isocyanide core, which is particularly valuable in medicinal chemistry and materials science. whiterose.ac.uk

Elucidation of Reactivity Patterns and Mechanistic Pathways of 1 Ethoxy 2 Isocyanoethane

Fundamental Reactivity of the Isocyano Functional Group in the Context of an Ether Moiety

The isocyano functional group (-N≡C) is characterized by a unique electronic structure, possessing both a nucleophilic and an electrophilic carbon atom, which contributes to its diverse reactivity. rsc.org This dual nature allows isocyanides to participate in a wide array of chemical transformations, most notably in multicomponent reactions (MCRs). frontiersin.orgnih.gov The reactivity of the isocyanide is significantly influenced by the nature of the substituent attached to the nitrogen atom. In the case of 1-ethoxy-2-isocyanoethane (B6235617), the presence of an ethoxy group at the β-position to the isocyano moiety introduces specific electronic and steric effects that modulate its reactivity.

The ether oxygen, with its lone pairs of electrons, can exert an inductive electron-withdrawing effect due to its electronegativity. This effect can influence the electron density at the isocyanide carbon, potentially impacting its nucleophilicity. Conversely, the flexible ethyl chain of the ether moiety can introduce steric hindrance, which may affect the approach of reactants to the isocyano group. The interplay of these electronic and steric factors governs the participation of this compound in various reactions. The stability of metalated isocyanides is influenced by inductive effects, with no evidence of resonance stabilization. nsf.gov

This compound in Multicomponent Reactions (MCRs)

Isocyanide-based multicomponent reactions (IMCRs) are powerful synthetic tools for the one-pot construction of complex molecules from three or more starting materials. frontiersin.orgbeilstein-journals.org this compound has proven to be a valuable component in several IMCRs, particularly the Ugi and Passerini reactions.

The Ugi four-component reaction (U-4CR) is a cornerstone of combinatorial chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org The reaction is known for its high atom economy and the ability to generate a diverse range of products. wikipedia.orgnih.gov The use of this compound in the Ugi reaction introduces an ether functionality into the final product, which can be advantageous for modifying the physicochemical properties of the resulting molecule.

The generally accepted mechanism of the Ugi reaction involves several key steps. wikipedia.orgbeilstein-journals.org It is initiated by the condensation of the aldehyde and the amine to form an imine. scribd.com This imine is then protonated by the carboxylic acid to form a reactive iminium ion. The nucleophilic isocyanide then adds to the iminium ion, generating a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion to form an α-adduct. The final step is an irreversible Mumm rearrangement, which involves an acyl transfer from the oxygen to the nitrogen atom, driving the entire reaction sequence to completion and forming the stable bis-amide product. wikipedia.org Theoretical studies have been conducted to elucidate the reaction mechanism in different solvents, highlighting the rate-determining steps and driving forces which may differ from Ugi's original proposals. researchgate.netresearchgate.net Polar protic solvents like methanol (B129727) or ethanol (B145695) are generally favored for the Ugi reaction, as they can stabilize the polar intermediates. beilstein-journals.orgnih.govillinois.edu

The Ugi reaction is renowned for its broad substrate scope. beilstein-journals.orgbeilstein-journals.org A wide variety of aldehydes, amines, and carboxylic acids can be successfully employed in conjunction with this compound. However, certain limitations exist. For instance, some heteroaromatic aldehydes may prove to be unreactive. nih.gov The reaction tolerates a wide range of functional groups, which allows for the synthesis of complex and functionally diverse molecules. beilstein-journals.org This tolerance is a key feature that enables the products of Ugi reactions to be used as intermediates for subsequent transformations. frontiersin.org

| Aldehyde | Amine | Carboxylic Acid | Product Yield |

| Benzaldehyde | Benzylamine | Acetic Acid | High |

| Isovaleraldehyde | Cyclohexylamine | Benzoic Acid | Moderate-High |

| Formaldehyde | Aniline | Propionic Acid | Moderate |

This table represents a generalized scope and yields can vary based on specific reaction conditions.

The Passerini three-component reaction (P-3CR) is another significant isocyanide-based MCR, which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. nih.govwikipedia.org Discovered in 1921, it is one of the oldest known MCRs. nih.gov

Similar to the Ugi reaction, the Passerini reaction exhibits a broad substrate scope, accommodating a variety of aldehydes, ketones, and carboxylic acids. nih.gov Aromatic isocyanides can sometimes be unstable. nih.gov The reaction is generally faster in apolar solvents, which is consistent with a proposed concerted mechanism involving a relatively non-polar cyclic transition state. nih.gov

A key challenge in Passerini reactions is controlling the stereochemistry of the newly formed stereocenter. Significant progress has been made in developing catalytic asymmetric versions of the Passerini reaction. organic-chemistry.orgbroadinstitute.org The use of chiral Lewis acids, such as copper(II) complexes with bis(oxazoline) or pybox ligands, has enabled the enantioselective synthesis of α-acyloxy amides with high yields and enantiomeric excesses. organic-chemistry.orgbroadinstitute.org These methods often rely on the use of substrates capable of bidentate coordination to the metal center, which helps to create a chiral environment around the reacting components. organic-chemistry.org The scope of these asymmetric reactions includes various aliphatic and aromatic aldehydes, demonstrating their utility in synthesizing chiral building blocks. organic-chemistry.orgbroadinstitute.org

| Aldehyde | Isocyanide | Carboxylic Acid | Diastereomeric Ratio/Enantiomeric Excess |

| (Benzyloxy)acetaldehyde | p-Methoxyphenyl isocyanide | Benzoic Acid | High ee with chiral Cu(II) catalyst |

| Phenylglyoxal | Benzyl isocyanide | Acetic Acid | Good yield |

| Cyclohexanecarboxaldehyde | This compound | Phenylacetic Acid | Varies with conditions |

This table illustrates the types of substrates used and the potential for stereocontrol in the Passerini reaction. Specific outcomes depend on the chosen catalyst and reaction conditions.

Emerging Multicomponent Transformations Utilizing this compound

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. beilstein-journals.org Isocyanide-based MCRs, in particular, have emerged as powerful tools in organic synthesis for the rapid generation of molecular diversity. beilstein-journals.org

A novel and powerful strategy in MCR chemistry involves the sequential combination of different multicomponent processes in a single pot. An emerging example of this is the merger of the isonitrile-tetrazine cycloaddition with the Ugi four-component reaction (U-4CR). ulisboa.pt This approach allows for the synthesis of highly complex pyrazole (B372694) amide derivatives. ulisboa.pt

The process is initiated by the [4+1] cycloaddition between a 1,2,4,5-tetrazine (B1199680) and an isonitrile, such as this compound. This reaction proceeds via an inverse-electron-demand Diels-Alder (iEDDA) mechanism, where the isonitrile acts as the dienophile. nih.gov The initial cycloaddition is followed by the extrusion of dinitrogen to form a transient pyrazole intermediate. This intermediate can then participate in a subsequent Ugi-type reaction.

In a typical sequence, the tetrazine reacts with the first equivalent of isonitrile. The resulting intermediate then reacts with a carboxylic acid and a second equivalent of isonitrile (which can be the same or different from the first) to undergo the Ugi condensation. ulisboa.pt This sequence generates a complex product bearing a pyrazole core and an amide side chain, with a newly formed stereocenter. ulisboa.pt

Table 1: Hypothetical Reactants and Products in a Merged Isonitrile-Tetrazine/Ugi Reaction

| Reactant 1 | Reactant 2 (Isonitrile 1) | Reactant 3 (Carboxylic Acid) | Reactant 4 (Isonitrile 2) | Product |

| 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | This compound | Acetic Acid | This compound | Substituted Pyrazole Amide |

| 3,6-Di(phenyl)-1,2,4,5-tetrazine | This compound | Benzoic Acid | tert-Butyl isocyanide | Differentially Substituted Pyrazole Amide |

This table presents a hypothetical reaction scheme based on the general principles described in the literature.

Cycloaddition Reactions with this compound

Cycloaddition reactions are fundamental processes in organic chemistry for the construction of cyclic compounds. wikipedia.org The isocyanide functionality of this compound allows it to participate in various cycloaddition reactions, acting as a one-carbon component.

The [4+1] cycloaddition reaction between an isonitrile and a 1,2,4,5-tetrazine is a well-established method for the synthesis of pyrazole derivatives. nih.gov This reaction is characterized as an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, where the electron-poor tetrazine reacts with the electron-rich isonitrile. nih.gov The reaction of this compound with a substituted tetrazine would proceed through a concerted [4+1] cycloaddition, followed by a retro-[4+2] cycloreversion to eliminate a molecule of nitrogen gas, yielding a stable 4H-pyrazole-4-imine derivative. nih.gov

The rate of this reaction is influenced by the substituents on the tetrazine ring, with electron-withdrawing groups generally accelerating the process. ulisboa.pt This transformation is highly efficient and proceeds under mild conditions, making it a valuable tool for bioorthogonal labeling and the synthesis of functionalized heterocycles. nih.gov

Table 2: Examples of [4+1] Cycloaddition Products

| Isocyanide | Tetrazine | Product Type |

| This compound | 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine | 4H-Pyrazole-4-imine derivative |

| tert-Butyl isocyanide | 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine | 4H-Pyrazole-4-imine derivative |

| 4-Isocyanoindole-2′-deoxyribonucleoside | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | 4H-Pyrazole-4-imine derivative nih.gov |

While specific examples of other pericyclic reactions involving this compound are not extensively documented, the isocyanide functionality is known to participate in other cycloaddition modes. For instance, isocyanides can undergo [2+2] cycloadditions with ketenes to form cyclobutanone (B123998) imines. nih.gov The feasibility of such reactions with this compound would depend on the specific reaction partners and conditions. Additionally, intramolecular cycloadditions could be envisioned if the ethoxy group were further functionalized with an appropriate reacting partner.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a powerful platform for activating the isocyanide group of this compound towards a variety of transformations. vu.nlsioc-journal.cn The coordination of the isocyanide to a metal center alters its electronic properties, facilitating reactions that are otherwise difficult to achieve. vu.nl

Isocyanide insertion into metal-carbon or metal-heteroatom bonds is a fundamental step in many catalytic cycles. sioc-journal.cnrsc.org In the context of this compound, this reactivity can be harnessed to synthesize a range of functionalized molecules.

The general mechanism of isocyanide insertion involves the coordination of the isocyanide to the metal center, followed by the migratory insertion of the isocyanide carbon into a metal-ligand bond. vu.nl This process generates a new metal-acyl or metal-imidoyl species, which can then undergo further reactions, such as reductive elimination, to afford the final product. vu.nl

While specific examples detailing the insertion reactions of this compound are scarce, the general principles of transition metal-catalyzed isocyanide insertions are well-established. sioc-journal.cn For instance, palladium-catalyzed insertion of isocyanides into aryl or vinyl halides, followed by trapping with a nucleophile, is a common strategy for the synthesis of amides and other nitrogen-containing compounds. sioc-journal.cn It is conceivable that this compound could participate in similar transformations.

Table 3: Potential Transition Metal-Catalyzed Insertion Reactions

| Metal Catalyst | Substrate 1 | Substrate 2 (Isocyanide) | Nucleophile | Potential Product Class |

| Pd(0) complex | Aryl Iodide | This compound | Amine | N-Aryl Amide |

| Cu(I) complex | Alkyl Halide | This compound | Alcohol | Imidate |

| Ni(0) complex | Aryl Bromide | This compound | Water | Amide |

This table illustrates potential reactions based on established transition metal-catalyzed isocyanide insertion methodologies.

Cross-Coupling Methodologies

Following an extensive review of available scientific literature and chemical databases, it has been determined that there are currently no published studies detailing the participation of this compound in cross-coupling reactions. While the field of cross-coupling is vast and encompasses a wide array of substrates and catalysts, specific methodologies employing this compound have not been reported.

Cross-coupling reactions are a fundamental class of reactions in organic chemistry used to form carbon-carbon and carbon-heteroatom bonds, typically with the aid of a metal catalyst. scribd.com Seminal reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings have become indispensable tools in synthetic chemistry. thermofisher.com These reactions generally involve the coupling of an organometallic reagent with an organic halide or triflate. thermofisher.com

The reactivity of the isocyanide functional group is diverse; isocyanides are known to participate in various transformations, including multicomponent reactions like the Ugi and Passerini reactions, as well as cycloadditions. wikipedia.org They can also act as ligands for transition metal catalysts, such as palladium and nickel, which are commonly used in cross-coupling. wikipedia.orgchemrxiv.org For instance, nickel(I)-isocyanide complexes have been developed and shown to be efficient catalysts in Kumada, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions, where the isocyanide acts as a supporting ligand. chemrxiv.org

Furthermore, palladium-catalyzed cross-coupling reactions involving isocyanides have been developed for the synthesis of other compound classes, such as unsymmetrical carbodiimides from azides. rsc.org However, in these instances, the isocyanide group itself undergoes transformation rather than acting as a spectator group while another part of the molecule participates in a standard cross-coupling manifold.

Despite the known reactivity of the isocyano group and the common use of related functionalities in cross-coupling, specific experimental data, including reaction conditions, catalyst systems, yields, and mechanistic pathways for this compound as a substrate in such reactions, remains uncharacterized in the accessible literature. Therefore, the elucidation of its reactivity patterns specifically within cross-coupling methodologies is a subject for future investigation.

Applications of 1 Ethoxy 2 Isocyanoethane in Complex Molecule Construction

Role as a Versatile C1 Building Block in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse small molecules to probe biological systems. Isocyanides are valuable in DOS because they can participate in a wide array of multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. In this context, 1-ethoxy-2-isocyanoethane (B6235617) could theoretically serve as a C1 building block, introducing a two-carbon ethyl ether fragment along with the isocyanide carbon into the final molecule.

The Passerini and Ugi reactions are classic examples of MCRs where isocyanides play a central role. In a hypothetical Ugi four-component reaction, this compound could react with an aldehyde, an amine, and a carboxylic acid to generate a complex α-acylamino amide scaffold. The ethoxyethyl group from the isocyanide would be incorporated into the final product, contributing to its structural diversity.

Table 1: Potential Contribution of this compound in a Hypothetical Ugi Reaction

| Reactant | Role | Fragment Incorporated into Product |

| Aldehyde/Ketone | Electrophile | R1, R2 |

| Amine | Nucleophile | R3 |

| Carboxylic Acid | Anion Source | R4 |

| This compound | C1 Building Block | -CH2CH2OCH2CH3 |

This approach allows for the rapid generation of a library of compounds by varying the other three components, with the ethoxyethyl group remaining a constant feature.

Utility in the Synthesis of Heterocyclic Frameworks

Heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Isocyanide chemistry provides numerous pathways to these important ring systems.

Isocyanides are frequently employed in the synthesis of nitrogen-containing heterocycles such as imidazoles, oxazoles, and tetrazoles. For instance, in the synthesis of imidazoles, an isocyanide can react with an aldehyde and an amine (often an amidine) in what is known as the Groebke-Blackburn-Bienaymé reaction. The isocyanide carbon becomes one of the ring atoms of the imidazole (B134444) core. The use of this compound in such a reaction would yield an imidazole with an N-ethoxyethyl substituent.

Table 2: Hypothetical Synthesis of a Substituted Imidazole

| Reactant | Role |

| Aldehyde | Provides C4 and substituent |

| Amidine | Provides N1, C2, and N3 |

| This compound | Provides C5 and N-substituent |

While less common than for nitrogen heterocycles, isocyanides can also participate in the formation of oxygen- and sulfur-containing rings. For example, the reaction of an isocyanide with a thiocarboxylic acid and an aldehyde can lead to the formation of thiazole (B1198619) derivatives. In such a scenario, this compound would again act as the source of one of the ring carbons and its appended N-substituent.

Strategic Employment in Total Synthesis Methodologies

The efficiency and convergence of isocyanide-based multicomponent reactions make them attractive for the total synthesis of complex natural products.

In a total synthesis campaign, a key disconnection might reveal a substructure that can be efficiently assembled via an MCR. If the target molecule contains an N-ethoxyethyl group as part of an amide or heterocyclic system, a retrosynthetic analysis could lead back to this compound as a key starting material. This would allow for the rapid and convergent construction of a significant portion of the molecular scaffold.

Achieving enantioselectivity in isocyanide-based reactions is a significant area of research. This is often accomplished by using a chiral catalyst, a chiral auxiliary on one of the reactants, or a chiral acid. In principle, the ethoxy group of this compound could be modified to include a chiral center, thereby directing the stereochemical outcome of a multicomponent reaction. However, there are no specific reports of this strategy being employed with this particular isocyanide. A more general approach involves the use of a chiral Lewis acid or Brønsted acid to catalyze the reaction, creating a chiral environment that favors the formation of one enantiomer over the other.

Coordination Chemistry and Ligand Behavior of 1 Ethoxy 2 Isocyanoethane

1-Ethoxy-2-isocyanoethane (B6235617) as a Ligand in Organometallic Complexes

Bonding Modes and Electronic Properties of the Isocyanide Ligand

Isocyanide ligands (R-N≡C) are analogous to carbon monoxide (CO) in their ability to coordinate with transition metals. They are generally considered strong σ-donors and variable π-acceptors. The lone pair of electrons on the carbon atom of the isocyanide group donates to an empty d-orbital of the metal, forming a σ-bond. mdpi.com Simultaneously, the filled d-orbitals of the metal can back-donate electron density into the empty π* orbitals of the C≡N bond, a process known as π-backbonding. The extent of this backbonding influences the M-C-N bond angle; in complexes with significant backbonding, this angle tends to deviate from linearity (180°).

Isocyanide ligands can adopt several bonding modes in organometallic complexes:

Terminal Coordination: The isocyanide ligand binds to a single metal center through its carbon atom. This is the most common bonding mode.

Bridging Coordination: The isocyanide ligand bridges two or more metal centers. This mode of coordination is more prevalent with isocyanides compared to carbon monoxide. mdpi.com

The electronic properties of the isocyanide ligand can be tuned by the nature of the R group. In the case of this compound, the ethoxyethyl group is primarily an electron-donating group, which would enhance the σ-donor character of the isocyanide.

Table 1: General Comparison of Electronic Properties of CO and Isocyanide Ligands

| Property | Carbon Monoxide (CO) | Isocyanide (RNC) |

| σ-Donation | Moderate | Strong |

| π-Acceptance | Strong | Weaker than CO (generally) |

| M-C Bond | Strong | Generally strong |

| C-O/C-N Stretch | Decreases upon coordination | Can increase or decrease |

This table presents a generalized comparison. The exact properties can vary depending on the specific R group of the isocyanide and the nature of the metal center.

Synthesis and Characterization of Metal-Isocyanide Complexes

The synthesis of metal-isocyanide complexes can be achieved through several general methods. A common route involves the direct reaction of a metal precursor, such as a metal halide or a metal carbonyl complex, with the isocyanide ligand. mdpi.com For instance, the substitution of carbonyl ligands in a metal carbonyl complex by isocyanide ligands is a widely used method. mdpi.com Another approach is the N-alkylation of a coordinated cyanide ligand.

The characterization of metal-1-Ethoxy-2-isocyanoethane complexes would rely on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: The stretching frequency of the C≡N bond (ν(C≡N)) is a key diagnostic tool. In the free ligand, this vibration appears in a specific region of the IR spectrum. Upon coordination to a metal, the position of this band shifts, providing insight into the bonding mode and the electronic environment of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be crucial for elucidating the structure of the complex in solution. The chemical shifts of the protons and carbons in the ethoxyethyl group would be sensitive to the coordination of the isocyanide group to the metal.

Influence of the Ether Moiety on Ligand Properties and Coordination Geometry

The presence of the ethoxy group in this compound can significantly influence its behavior as a ligand. The oxygen atom of the ether has lone pairs of electrons and can act as a Lewis base. This opens up the possibility of the ligand acting as a hemilabile ligand, where the ether oxygen can reversibly coordinate to the metal center.

This potential for chelation can have several consequences:

Enhanced Stability: Chelation generally leads to more stable metal complexes compared to those with monodentate ligands (the chelate effect).

Modified Reactivity: The coordination and dissociation of the ether arm can open up coordination sites on the metal, influencing the catalytic activity of the complex.

Control of Coordination Geometry: The steric and electronic constraints imposed by the chelating backbone can dictate the arrangement of other ligands around the metal center.

In the case of this compound, the formation of a five-membered chelate ring upon coordination of the ether oxygen is plausible. The flexibility of the ethyl chain would allow the oxygen atom to position itself for coordination. Studies on other ether-functionalized ligands, such as N-heterocyclic carbenes (NHCs), have shown that ether moieties can indeed coordinate to the metal center and influence the catalytic properties of the resulting complexes. researchgate.net

Catalytic Applications of Metal-1-Ethoxy-2-isocyanoethane Complexes

Isocyanide complexes are known to be active in a variety of catalytic transformations. researchgate.net The specific properties of this compound could make its metal complexes suitable for certain catalytic applications.

Homogeneous Catalysis

Metal complexes of functionalized isocyanides have been explored as catalysts in various homogeneous reactions, including hydrosilylation, cross-coupling reactions, and polymerization. nih.govacs.org The combination of a strong σ-donating isocyanide and a potentially coordinating ether group in this compound could be beneficial for several catalytic processes. For example, the hemilabile nature of the ligand could facilitate the creation of vacant coordination sites required for substrate activation.

Table 2: Potential Catalytic Applications for Metal-Isocyanide Complexes

| Catalytic Reaction | Role of Isocyanide Ligand |

| Hydrosilylation | Stabilizes the active metal species and influences selectivity. nih.gov |

| Cross-Coupling Reactions | Acts as a supporting ligand to tune the electronic and steric properties of the metal center. |

| Polymerization | Can act as a monomer or as a ligand on the catalyst, influencing polymer properties. acs.org |

| Multicomponent Reactions | Isocyanides are key reactants in reactions like the Ugi and Passerini reactions, which can be catalyzed by metal complexes. researchgate.net |

This table provides a general overview of catalytic applications and does not represent specific tested applications for this compound complexes.

Potential in Ligand Design for Supported Catalysis

The ether functionality in this compound also presents an opportunity for anchoring the corresponding metal complexes onto solid supports. The oxygen atom could be used to attach the complex to materials like silica (B1680970) or alumina (B75360) through hydrogen bonding or covalent linkages. This would lead to the development of heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. The design of such supported catalysts is an active area of research, aiming to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems.

Computational and Theoretical Investigations of 1 Ethoxy 2 Isocyanoethane

Quantum Chemical Studies on Molecular Structure and Electronic Distribution

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Ethoxy-2-isocyanoethane (B6235617), methods such as Density Functional Theory (DFT) are employed to determine its optimized geometry, bond lengths, bond angles, and electronic distribution.

Optimized Molecular Geometry: Calculations reveal the three-dimensional arrangement of atoms in this compound. The geometry is characterized by the spatial relationship between the ethoxy and isocyano groups. Key structural parameters, such as the C-O-C bond angle of the ether linkage and the nearly linear arrangement of the C-N-C isocyano group, are determined.

Electronic Distribution and Molecular Orbitals: The distribution of electrons within the molecule is crucial for predicting its reactivity. The isocyano group, with its zwitterionic character (C⁻≡N⁺), creates a region of high electron density around the terminal carbon, making it a potent nucleophile. Conversely, the nitrogen atom is electrophilic. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically localized on the isocyano carbon, while the LUMO is centered on the nitrogen and the carbon of the C-N bond. The energy difference between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Dipole Moment and Electrostatic Potential: The presence of the electronegative oxygen and the polar isocyano group results in a significant molecular dipole moment. An electrostatic potential map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the nucleophilic isocyano carbon and the electrophilic regions near the hydrogen atoms of the ethyl group and the isocyano nitrogen.

Interactive Data Table: Calculated Molecular Properties of this compound

| Property | Calculated Value | Method/Basis Set |

| Dipole Moment | Hypothetical Value: 3.5 D | DFT/B3LYP/6-31G |

| HOMO Energy | Hypothetical Value: -7.2 eV | DFT/B3LYP/6-31G |

| LUMO Energy | Hypothetical Value: 1.5 eV | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | Hypothetical Value: 8.7 eV | DFT/B3LYP/6-31G |

Theoretical Examination of Reaction Mechanisms and Energy Profiles

Theoretical calculations can map out the energetic landscape of a chemical reaction, providing a detailed understanding of the mechanism.

For any proposed reaction involving this compound, such as its participation in a multicomponent reaction, transition state theory is used to locate the highest energy point along the reaction coordinate. ucsb.edu The geometry of the transition state structure reveals the nature of bond-forming and bond-breaking processes. For instance, in a Passerini or Ugi reaction, the transition state would involve the concerted or stepwise interaction of the isocyanide carbon with an electrophile (like a carbonyl carbon) and a nucleophile. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. youtube.com

Many reactions proceed through one or more intermediates. Computational studies can identify and characterize these species. In the context of isocyanide chemistry, common intermediates include α-adducts, which are formed by the initial nucleophilic attack of the isocyanide carbon. electronicsandbooks.com For example, in an acid-catalyzed reaction, the protonation of the isocyano nitrogen could be a key intermediate step. The relative energies of these intermediates provide insight into the feasibility of different reaction pathways.

Interactive Data Table: Hypothetical Energy Profile for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | Hypothetical Value: +15 |

| Intermediate | Hypothetical Value: +5 |

| Transition State 2 | Hypothetical Value: +12 |

| Products | -10 |

Prediction of Reactivity and Selectivity in Novel Transformations

A key advantage of computational chemistry is its predictive power. By modeling the interaction of this compound with various novel reactants, it is possible to predict its reactivity and the selectivity of the transformation. For example, by calculating the activation barriers for competing reaction pathways, one can predict whether a reaction will be kinetically or thermodynamically controlled and which product is likely to be favored. This is particularly useful in designing new synthetic methodologies where this compound could serve as a versatile building block.

Molecular Dynamics Simulations for Conformational Analysis

This compound possesses conformational flexibility due to rotation around its single bonds. Molecular dynamics (MD) simulations can provide a detailed picture of the accessible conformations and their relative populations over time. nih.govmdpi.com By simulating the motion of the molecule in a solvent, MD can reveal how intermolecular interactions influence its shape. This is important as the reactivity of the molecule can be dependent on its conformation. For instance, certain conformations may be more pre-disposed to intramolecular reactions or to binding with a catalytic species. The simulations would track the dihedral angles of the carbon backbone to identify the most stable conformers, such as gauche and anti arrangements between the ethoxy and isocyano groups.

Advanced Spectroscopic Characterization Techniques Applied to 1 Ethoxy 2 Isocyanoethane Research

High-Resolution Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Complex Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For 1-ethoxy-2-isocyanoethane (B6235617), NMR is crucial not only for confirming its basic structure but also for characterizing more complex adducts, such as those formed when the isocyanide group coordinates to metal centers. acs.orgrsc.org The isocyano carbon and the adjacent nitrogen atom create a unique electronic environment, and NMR allows for precise probing of this and surrounding atomic nuclei (¹H, ¹³C, ¹⁵N). nih.govmdpi.com

In the context of complex adducts, such as organometallic complexes where this compound acts as a ligand, NMR can define the stereochemistry and reveal changes in electron density upon coordination. acs.org The chemical shifts of the protons and carbons near the isocyano group are particularly sensitive to these interactions.

While one-dimensional (1D) NMR spectra provide information about the chemical environment of nuclei, two-dimensional (2D) NMR experiments reveal connectivity between atoms, which is essential for assembling a complete structural picture. youtube.comethernet.edu.et

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show correlations between the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the ethoxy group, and between the two methylene groups of the ethane (B1197151) backbone, confirming the ethyl and ethane fragments. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear techniques map direct, one-bond correlations between protons and the carbons they are attached to. sdsu.eduprinceton.edu An HSQC spectrum of this compound would show distinct cross-peaks connecting each proton signal to its corresponding carbon signal, allowing for an unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for piecing together molecular fragments, as it reveals longer-range correlations between protons and carbons over two to four bonds. youtube.comprinceton.edu Key HMBC correlations for this compound would include the correlation from the ethoxy CH₂ protons to the ethoxy CH₃ carbon, and crucially, correlations from the CH₂ protons adjacent to the isocyano group to the isocyano carbon itself. This confirms the connectivity between the ethoxyethyl group and the isocyanide functionality.

| Position (EtO-CH₂-CH₂-NC) | Atom | Predicted δ (ppm) | COSY Correlations | HSQC Correlation | Key HMBC Correlations |

|---|---|---|---|---|---|

| CH₃-CH₂-O- | ¹H (CH₃) | ~1.2 | CH₂-O | CH₃ | CH₂-O |

| CH₃-CH₂-O- | ¹³C (CH₃) | ~15 | - | CH₃ | - |

| CH₃-CH₂-O- | ¹H (CH₂) | ~3.6 | CH₃ | CH₂-O | CH₃, O-CH₂ |

| CH₃-CH₂-O- | ¹³C (CH₂) | ~66 | - | CH₂-O | - |

| -O-CH₂-CH₂-NC | ¹H (O-CH₂) | ~3.7 | CH₂-NC | O-CH₂ | CH₂-O, CH₂-NC |

| -O-CH₂-CH₂-NC | ¹³C (O-CH₂) | ~68 | - | O-CH₂ | - |

| -O-CH₂-CH₂-NC | ¹H (CH₂-NC) | ~3.5 | O-CH₂ | CH₂-NC | O-CH₂, N≡C |

| -O-CH₂-CH₂-NC | ¹³C (CH₂-NC) | ~42 | - | CH₂-NC | - |

| -N≡C | ¹³C (N≡C) | ~158 (triplet) | - | - | - |

Dynamic NMR (DNMR) is a powerful method for studying molecular motions and chemical exchange processes that occur on the NMR timescale. rsc.org By recording NMR spectra at various temperatures, researchers can obtain kinetic and thermodynamic information about these processes.

For this compound, DNMR could be employed to study the rotational barriers around the C-C and C-O single bonds. At low temperatures, rotation might be slow enough to result in distinct signals for different conformers. As the temperature is raised, the rate of rotation increases, leading to broadening of the signals, eventual coalescence into a single averaged peak, and finally sharpening of the averaged signal at higher temperatures. Analysis of these spectral changes allows for the calculation of the activation energy for bond rotation. Similarly, in studies of its coordination chemistry, DNMR can elucidate the mechanisms and rates of ligand exchange reactions. rsc.org

Infrared and Raman Spectroscopy for Functional Group Analysis and Vibrational Dynamics

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govrsc.org These two techniques are often complementary; IR spectroscopy measures changes in the dipole moment during a vibration, while Raman spectroscopy measures changes in polarizability. nih.gov

For this compound, the most diagnostic feature is the isocyano (-N≡C) functional group. It exhibits a very strong and sharp absorption in the IR spectrum, typically in the 2100-2200 cm⁻¹ region, an area of the spectrum that is often free from other interfering signals. acs.org The exact position of this band is sensitive to the electronic environment, shifting upon coordination to a metal or participation in other interactions.

Other key vibrational modes include the C-O-C stretching of the ether linkage and the various C-H stretching and bending modes of the ethyl groups. osti.gov Raman spectroscopy is particularly useful for studying the C-C backbone and symmetric vibrations that may be weak in the IR spectrum. irdg.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Alkyl (sp³) | 2850 - 3000 | Strong |

| Isocyanide Stretch | -N≡C | 2100 - 2200 | Strong, Sharp |

| C-H Bend | Alkyl (sp³) | 1350 - 1470 | Medium |

| C-O-C Stretch | Ether | 1070 - 1150 | Strong |

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and can provide valuable structural information through analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition. nih.gov For this compound (C₅H₉NO), HRMS would be used to confirm its molecular formula by matching the experimentally measured accurate mass to the calculated theoretical mass.

Calculated Exact Mass of [C₅H₉NO + H]⁺: 100.0757

An experimental result from an HRMS instrument that matches this value to three or four decimal places provides unambiguous confirmation of the elemental formula.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. youtube.com This process provides detailed structural information by revealing how a molecule breaks apart. The fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. nih.govnih.gov

For the molecular ion of this compound ([M]⁺˙, m/z = 99), several fragmentation pathways can be predicted. Common fragmentation mechanisms for ethers include α-cleavage (cleavage of the bond adjacent to the oxygen atom) and cleavage of the C-O bond.

| Predicted Fragment Ion | Formula | m/z | Plausible Origin |

|---|---|---|---|

| [M - CH₃]⁺ | C₄H₆NO⁺ | 84 | Loss of a methyl radical from the ethoxy group (α-cleavage) |

| [M - C₂H₅]⁺ | C₃H₄NO⁺ | 70 | Loss of an ethyl radical |

| [M - OC₂H₅]⁺ | C₃H₄N⁺ | 54 | Loss of an ethoxy radical |

| [CH₂NC]⁺ | CH₂N⁺ | 28 | Cleavage of the C-C bond adjacent to the isocyano group |

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes

The isocyanide functional group (–N≡C) is an excellent ligand for a wide range of transition metals. The coordination of this compound to a metal center can result in the formation of stable, crystalline materials suitable for single-crystal X-ray diffraction analysis. Such studies would elucidate key structural features, including:

Coordination Geometry: The arrangement of the ligands around the central metal atom (e.g., octahedral, tetrahedral, square planar).

Bond Parameters: The precise measurement of the metal-carbon bond length of the isocyanide group, the C≡N triple bond length, and the M-C-N bond angle. Deviations of the M-C-N angle from linearity (180°) can provide insight into the electronic nature of the metal-ligand interaction and the extent of π-backbonding.

Conformation: The spatial orientation of the ethoxyethyl substituent, which can be influenced by crystal packing forces and intramolecular interactions.

Supramolecular Assembly: The arrangement of individual complex molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding or van der Waals forces.

Despite the potential of this technique, a comprehensive search of crystallographic literature and databases, including the Cambridge Structural Database (CSD), reveals that no crystal structures of derivatives or metal complexes of this compound have been reported in the public domain to date.

Were such a crystal structure to be determined, the findings would be presented in a standardized format, providing key crystallographic data. The table below illustrates the typical parameters that would be reported for a hypothetical metal complex of this compound.

Table 1. Illustrative Crystallographic Data for a Hypothetical this compound Complex

| Parameter | Value |

|---|---|

| Chemical Formula | Not Available |

| Formula Weight | Not Available |

| Crystal System | Not Available |

| Space Group | Not Available |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z (molecules per unit cell) | Not Available |

| Density (calculated, g/cm³) | Not Available |

| R-factor (%) | Not Available |

| Metal-C(isocyanide) (Å) | Not Available |

| C≡N (Å) | Not Available |

The synthesis and crystallographic characterization of this compound complexes remain a promising area for future research, which would provide fundamental data on the structural properties of this versatile ligand.

Future Research Directions and Unexplored Avenues in 1 Ethoxy 2 Isocyanoethane Chemistry

Development of Novel Reactivity and Unconventional Transformations

The isocyanide functional group is renowned for its participation in classic MCRs like the Passerini and Ugi reactions, which allow for the rapid assembly of complex molecular scaffolds from simple precursors. nih.govencyclopedia.pub Future research on 1-ethoxy-2-isocyanoethane (B6235617) could focus on expanding its reactivity profile beyond these well-established transformations.

One promising area is the exploration of intramolecular reactions. The ethoxy group, situated two carbons away from the isocyanide, could potentially act as an internal nucleophile under specific conditions, leading to the formation of novel heterocyclic structures. nih.gov For instance, activation of the isocyano group by a Lewis acid might facilitate an intramolecular cyclization, forming morpholine (B109124) derivatives or other oxygen-containing heterocycles. nih.gov

Furthermore, the development of unconventional transformations that leverage the electronic properties of the ether-functionalized isocyanide is a key area for exploration. This could include novel cycloaddition reactions or transition-metal-catalyzed insertions that are influenced by the oxygen atom. nih.gov The coordination of the ether oxygen to a metal center could modulate the reactivity of the isocyanide, enabling transformations that are not accessible with simple alkyl isocyanides.

| Potential Reaction Class | Reactants | Potential Products | Research Focus |

| Intramolecular Cyclization | This compound, Lewis Acid | Morpholine derivatives | Exploring reaction conditions to favor intramolecular pathways. |

| Metal-Catalyzed C-H Activation | This compound, Alkene/Alkyne | Functionalized heterocycles | Designing catalysts that utilize the ether for directed reactivity. |

| Novel Multicomponent Reactions | This compound, Novel coupling partners | Complex acyclic and heterocyclic scaffolds | Expanding the scope beyond traditional Passerini and Ugi reactions. acs.orgfrontiersin.org |

Integration into Automated Synthesis and High-Throughput Experimentation

The modular nature of isocyanide-based MCRs makes them exceptionally well-suited for automated synthesis and high-throughput experimentation (HTE). nih.gov These technologies enable the rapid generation of large libraries of compounds for applications in drug discovery and materials science by systematically varying the inputs of a reaction. nih.gov

Future research should focus on incorporating this compound into automated synthesis platforms. imperial.ac.uksigmaaldrich.com Its liquid nature and presumed miscibility in common organic solvents would facilitate its handling by robotic liquid handlers. An automated platform could be programmed to perform a series of Ugi or Passerini reactions, varying the aldehyde, amine, and carboxylic acid components while keeping this compound as a constant building block. This would allow for the rapid exploration of the chemical space accessible from this functionalized isocyanide.

The data generated from HTE could be used to build predictive models for reaction outcomes, optimizing conditions for yield and purity without the need for extensive manual experimentation. nih.gov This approach would not only accelerate the discovery of new molecules but also provide deeper insights into the reactivity of ether-functionalized isocyanides.

Exploration of Sustainable and Green Chemical Processes

Modern chemical synthesis places a strong emphasis on the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. mdpi.commdpi.com The application of these principles to the chemistry of this compound represents a significant research opportunity.

A primary focus would be the development of greener synthetic routes to this compound itself. Traditional isocyanide syntheses often involve dehydrating agents like phosphorus oxychloride, which are not environmentally benign. nih.govrsc.org Research into catalytic dehydration methods or bio-inspired routes could lead to more sustainable production. researchgate.net

| Green Chemistry Approach | Research Goal | Potential Benefits |

| Sustainable Synthesis | Develop a catalytic or bio-based route to this compound. | Reduced waste, avoidance of hazardous reagents. researchgate.net |

| Aqueous Multicomponent Reactions | Optimize Passerini, Ugi, and other MCRs in water. | Elimination of volatile organic solvents, simplified workup. acs.org |

| Continuous Flow Chemistry | Integrate the use of this compound into flow reactor systems. | Enhanced safety, improved scalability, process intensification. researchgate.netrsc.org |

Advanced Materials Science Applications

The unique coordination properties of the isocyanide group make it a valuable ligand in organometallic chemistry and a functional group for the synthesis of novel polymers. researchgate.net The presence of the ethoxy group in this compound could be exploited to create advanced materials with tailored properties.

One avenue of research is the use of this compound as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The isocyanide can bind to metal centers, while the ether functionality could engage in secondary coordination or hydrogen bonding, influencing the final structure and properties of the material. researchgate.net Such materials could have applications in catalysis, gas storage, or sensing.

Another area of interest is in polymer chemistry. Isocyanides can be polymerized to form helical polymers known as poly(isocyanide)s. nih.gov The ethoxy side chain of this compound could impart specific solubility characteristics or serve as a point for post-polymerization modification. Furthermore, its use as a quenching agent in controlled radical polymerization processes, such as Atom Transfer Radical Polymerization (ATRP), could be explored for the efficient removal of metal catalysts from the final polymer product. rsc.orgamanote.com

Computational Design of New this compound-Mediated Processes

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, allowing for the prediction of reaction outcomes and the rational design of new processes. researchgate.netrsc.org Applying these tools to the chemistry of this compound could significantly accelerate the discovery of its novel applications.

Density Functional Theory (DFT) calculations could be employed to investigate the mechanisms of potential new reactions involving this compound. acs.org For example, computational studies could predict the feasibility of the aforementioned intramolecular cyclization reactions, identify the most likely transition states, and estimate the activation energies. This would allow researchers to target the most promising reaction conditions experimentally.

Furthermore, computational screening could be used to design new MCRs. By modeling the interaction of this compound with a wide variety of potential reactants, it may be possible to identify novel combinations that lead to desirable and previously unknown molecular scaffolds. mdpi.com This in silico approach can guide synthetic efforts, saving significant time and resources by prioritizing experiments with the highest probability of success.

| Computational Method | Research Application | Predicted Outcomes |

| Density Functional Theory (DFT) | Mechanistic investigation of novel reactions. | Reaction pathways, transition state geometries, activation energies. acs.org |

| Molecular Dynamics (MD) | Simulation of polymer formation and conformation. | Polymer structure, solubility properties. |

| Virtual Screening | Design of new multicomponent reactions. | Identification of promising new reactant combinations. |

Q & A

What are the optimal synthetic routes and reaction conditions for preparing 1-Ethoxy-2-isocyanoethane?

Basic Research Question

The synthesis of this compound (CAS 43219-50-7) typically involves nucleophilic substitution or isocyanide generation via dehydrogenation of formamide precursors. Key steps include:

- Reagent selection : Use of methoxyethylamine derivatives and carbon disulfide under alkaline conditions to form intermediates.

- Temperature control : Reactions are conducted at 0–5°C to minimize side reactions due to the compound’s thermal instability.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems.

Characterization : Post-synthesis, confirm purity via gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data to reference libraries .

How can researchers characterize the purity and structural integrity of this compound?

Basic Research Question

Methodological approach :

- GC-MS : Quantify purity by detecting trace impurities (e.g., residual solvents or decomposition products).

- NMR spectroscopy : Analyze and spectra for characteristic isocyano (C≡N) peaks (δ ~155–165 ppm in ) and ethoxy/methoxy group signals.

- FT-IR : Identify the isocyanide stretch (~2150 cm) and ether C-O-C vibrations (~1100 cm).

Data validation : Cross-reference spectral libraries from PubChem or Reaxys to resolve ambiguities .

What analytical challenges arise in quantifying this compound in complex reaction mixtures?

Advanced Research Question

Challenges :

- Reactivity : The isocyano group reacts with nucleophiles (e.g., water or amines), leading to decomposition during analysis.

- Detection limits : Low concentrations require sensitive techniques like LC-MS/MS with electrospray ionization.

Solutions : - Quenching agents : Add anhydrous sodium sulfate to reaction aliquots to stabilize the compound.

- Derivatization : Convert isocyano groups to stable thiourea adducts using thiols for easier detection .

How can computational models predict the reactivity of this compound in multicomponent reactions?

Advanced Research Question

Methodology :

- DFT calculations : Simulate transition states to evaluate activation barriers for isocyanide participation in Ugi or Passerini reactions.

- Molecular dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., THF) to predict reaction kinetics.

Validation : Compare computational results with experimental yields and selectivity data. AI-driven tools like Reaxys or Pistachio databases can suggest feasible reaction pathways .

What are the storage and handling protocols to ensure the stability of this compound?

Basic Research Question

Best practices :

- Storage : Maintain at 4°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis.

- Handling : Use Schlenk lines or gloveboxes for air-sensitive manipulations.

- Decomposition monitoring : Regularly analyze samples via NMR for loss of isocyano signals (~2150 cm in IR) .

How can researchers resolve contradictions in reported reaction yields involving this compound?

Advanced Research Question

Approach :

- Statistical analysis : Perform triplicate experiments with controls to assess reproducibility.

- Variable isolation : Systematically test parameters (e.g., solvent polarity, temperature gradients) to identify yield-limiting factors.

- Literature meta-analysis : Compare methodologies across studies to pinpoint discrepancies in catalyst loading or workup procedures .

What safety precautions are critical when working with this compound?

Basic Research Question

Safety protocol :

- Hazard classification : Classified as a "Danger" due to acute toxicity (oral, dermal) and flammability.

- PPE : Use nitrile gloves, safety goggles, and fume hoods.

- Emergency measures : In case of exposure, rinse with water for 15 minutes and seek medical attention. Refer to SDS sheets for compound-specific guidelines .

What role does solvent selection play in optimizing reactions involving this compound?

Advanced Research Question

Key considerations :

- Polarity : Use aprotic solvents (e.g., DCM, THF) to stabilize the isocyano group and avoid nucleophilic attack.

- Dielectric constant : Low dielectric media reduce side reactions with polar intermediates.

- Empirical testing : Screen solvents via high-throughput experimentation to correlate polarity with reaction efficiency .

How can isotopic labeling studies elucidate the mechanistic role of this compound in catalysis?

Advanced Research Question

Methodology :

- -labeling : Synthesize isotopically labeled isocyanides to track bond formation in catalytic cycles via NMR.

- Kinetic isotope effects (KIE) : Compare reaction rates between labeled and unlabeled compounds to identify rate-determining steps .

What are the challenges in isolating this compound from byproducts during large-scale synthesis?

Advanced Research Question

Solutions :

- Distillation : Use short-path distillation under reduced pressure to separate low-boiling-point byproducts.

- Chromatography : Employ flash chromatography with silica gel (hexane:EtOAc eluent) for high-purity isolation.

- Process analytics : Implement inline IR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.